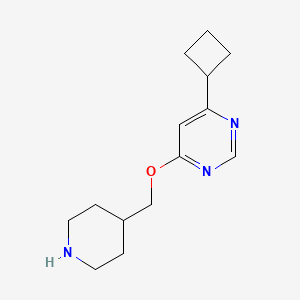

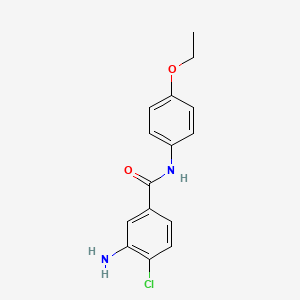

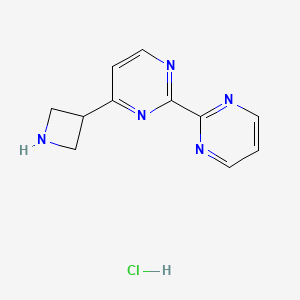

N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)propane-1-sulfonamide" is a sulfonamide-based molecule, which is a class of compounds known for their wide range of applications in medicinal chemistry due to their pharmacological properties. Sulfonamides typically contain a sulfur dioxide moiety bonded to an amine group, and they are often used as analogs in drug design to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents .

Synthesis Analysis

The synthesis of sulfonamide compounds can be achieved through various methods. For instance, the oxidative fluorination of N-arylsulfonamides has been reported as a method to produce 4-fluorophenyl sulfonamides, which suggests that similar methodologies could be adapted for the synthesis of the compound . Additionally, cross-coupling reactions catalyzed by copper(I) iodide and 1,3-di(pyridin-2-yl)propane-1,3-dione have been used to synthesize N-(3-pyridinyl)-substituted sulfonamides, which could potentially be applied to the synthesis of related structures .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group, which is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This group is known to engage in hydrogen bonding and can influence the binding affinity of the molecule to biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions. For example, they can undergo oxidative fluorination to introduce fluorine atoms into the aromatic ring, which can significantly alter the electronic properties of the molecule . Additionally, sulfonamides can be used in cross-coupling reactions to form new carbon-nitrogen bonds, expanding the diversity of the molecular scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their molecular structure. The presence of the fluorine atom and the sulfonamide group can affect the compound's acidity, boiling point, solubility, and stability. Fluorine atoms are highly electronegative, which can increase the acidity of adjacent hydrogen atoms and enhance the molecule's lipophilicity, potentially improving its ability to cross biological membranes . The sulfonamide group's ability to form hydrogen bonds can also influence the solubility and binding interactions of the compound with biological targets .

Applications De Recherche Scientifique

Synthesis and Polymer Applications

Synthesis and Properties of Sulfonated Block Copolymers : A series of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These copolymers exhibited high proton conductivity and mechanical properties, making them promising for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Antimicrobial Evaluation

Synthesis and Antimicrobial Evaluation of Sulfonate Derivatives : Novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized. These sulfonates displayed varying degrees of antimicrobial activity, indicating their potential use in medical applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Proton Exchange Membranes

Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes : New sulfonated side-chain grafting units were synthesized for fuel cell applications, showing high proton conductivity. These polymers are considered good polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).

Fluorine Chemistry in Organic Synthesis

N-Fluoro Amines and Their Analogues as Fluorinating Reagents : This research provides a comprehensive survey on the synthesis and application of fluorinating compounds containing N–F bonds in organic synthesis. It highlights the advantages and challenges of using N-fluoro amines compared to traditional fluorinating reagents (Furin & Fainzil’berg, 2000).

Materials Science

Functional Fluoropolymers for Fuel Cell Membranes : This study explores various synthesis routes for functional fluoropolymers used in fuel cell membrane applications, discussing the impact of sulfonic, carboxylic, or phosphonic acid groups on the electrochemical properties of these membranes (Souzy & Améduri, 2005).

Propriétés

IUPAC Name |

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O3S/c1-2-10-24(22,23)19-13-16(20-9-4-3-8-17(20)21)12-14-6-5-7-15(18)11-14/h5-7,11,16,19H,2-4,8-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWAMWKZGCMNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2538136.png)

![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)

![methyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538148.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)

![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538154.png)